molecular formula C16H14N2O7 B14058711 Thalidomide-5'-O-C2-acid

Thalidomide-5'-O-C2-acid

Cat. No.: B14058711
M. Wt: 346.29 g/mol
InChI Key: YOIBRGLCSCVBBO-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-C2-acid is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C2-acid is a modified version designed to retain the beneficial properties of thalidomide while potentially reducing its adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide-5’-O-C2-acid involves several steps, starting from the basic structure of thalidomide. The process typically includes:

    Formation of the Phthalimide Ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the Piperidinedione Moiety: This step involves the reaction of the phthalimide with a suitable diketone, such as succinic anhydride, under acidic conditions.

    Modification to Thalidomide-5’-O-C2-acid:

Industrial Production Methods

Industrial production of thalidomide-5’-O-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-O-C2-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Thalidomide-5’-O-C2-acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thalidomide-5’-O-C2-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. By binding to CRBN, thalidomide-5’-O-C2-acid induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide and its analogues, which are known to modulate the immune response and inhibit angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5’-O-C2-acid is unique due to its specific structural modification, which aims to retain the beneficial effects of thalidomide while potentially reducing its adverse effects. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid

InChI

InChI=1S/C16H14N2O7/c19-12-4-3-11(14(22)17-12)18-15(23)9-2-1-8(7-10(9)16(18)24)25-6-5-13(20)21/h1-2,7,11H,3-6H2,(H,20,21)(H,17,19,22)

InChI Key

YOIBRGLCSCVBBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCC(=O)O

Origin of Product

United States

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